4-(2-fluorophenyl)-6-[3-(propan-2-yloxy)propyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
This compound belongs to the pyrrolo[3,4-d]pyrimidine-dione family, characterized by a fused pyrrole and pyrimidine core. Key structural features include:
- 2-Fluorophenyl substituent at the 4-position, which may enhance metabolic stability and receptor binding through fluorine’s electronegativity .
- 3-(Propan-2-yloxy)propyl side chain at the 6-position, contributing to lipophilicity and membrane permeability .
Pyrrolopyrimidines are pharmacologically significant; pyrrolo[2,3-d]pyrimidine analogs exhibit antitumor, antimicrobial, and kinase-inhibitory activities .
Properties
IUPAC Name |
4-(2-fluorophenyl)-6-(3-propan-2-yloxypropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O3/c1-11(2)25-9-5-8-22-10-14-15(17(22)23)16(21-18(24)20-14)12-6-3-4-7-13(12)19/h3-4,6-7,11,16H,5,8-10H2,1-2H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPDRKOCCKODHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
One of the most significant applications of this compound is in the development of anticancer therapies. Pyrrolopyrimidine derivatives are known to inhibit specific proteins involved in cancer cell proliferation. Research indicates that this compound may act as an inhibitor of the Bcl-2 family of proteins, which are crucial in regulating apoptosis (programmed cell death) in cancer cells. By inhibiting Bcl-2, this compound can potentially induce apoptosis in cancer cells that overexpress this protein .
Neuroprotective Effects
Recent studies have also suggested that this compound exhibits neuroprotective properties. It has been proposed that it may help mitigate neurodegenerative diseases by modulating pathways associated with oxidative stress and inflammation. The ability to cross the blood-brain barrier makes it a candidate for further exploration in treating conditions such as Alzheimer's disease and Parkinson's disease .
Data Table: Summary of Applications
| Application | Mechanism of Action | Potential Benefits |
|---|---|---|
| Anticancer Activity | Inhibition of Bcl-2 proteins leading to apoptosis | Induces cell death in cancer cells |
| Neuroprotective Effects | Modulation of oxidative stress and inflammation pathways | May slow progression of neurodegeneration |
Case Study 1: Anticancer Efficacy
In a study published in Cancer Research, researchers evaluated the efficacy of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations compared to control groups. The study concluded that further investigation into its pharmacokinetics and in vivo efficacy is warranted for potential clinical applications .
Case Study 2: Neuroprotection
A preclinical study explored the neuroprotective effects of this compound on animal models subjected to oxidative stress. The results demonstrated a marked decrease in markers of neuronal damage and inflammation when treated with the compound compared to untreated controls. This suggests its potential role in developing therapies for neurodegenerative diseases .
Comparison with Similar Compounds
Core Structure Variations
Key Observations :
- Core Isomerism : Pyrrolo[3,4-d]pyrimidines (target compound, 4j) are less explored than [2,3-d] isomers but share a fused bicyclic framework. The [3,4-d] configuration may alter steric interactions with biological targets compared to [2,3-d] analogs .
- Fluorinated Derivatives : The target compound’s 2-fluorophenyl group aligns with ’s findings, where fluorination enhances cellular uptake in folate receptor-α (FRα)-expressing cancer cells (e.g., IGROV1) .
Substituent Effects on Activity
- Aromatic Substituents: Fluorophenyl vs. Hydroxyphenyl: The target compound’s 2-fluorophenyl group likely improves metabolic stability compared to 4j’s 2-hydroxyphenyl group, which may increase solubility but reduce membrane permeability . Methoxy vs.
Side Chain Modifications :
- The propan-2-yloxypropyl chain in the target compound contrasts with ’s 2-methylbenzyl group, which showed kinase inhibition. Bulkier side chains (e.g., cyclohexenyl ethyl in ) may reduce solubility but improve target affinity .
Preparation Methods
Formation of the Pyrrolo[3,4-d]pyrimidine-2,5-dione Core
Route 1: Cyclocondensation with Formamidine Acetate
Adapting methodologies from CN110386936B, the core is synthesized via a one-pot cyclization-elimination sequence:
-
Condensation : React 3-amino-4-(2-fluorophenyl)pyrrole-2-carboxamide with formamidine acetate in ethanol at 80°C for 6 hours.
-
Cyclization : Add potassium tert-butoxide (2.5 eq) and heat to 110°C for 4 hours to form the pyrimidine ring.
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Acid Workup : Quench with HCl (1M) to precipitate the dione intermediate (Yield: 68–72%).
Route 2: Microwave-Assisted Synthesis
To enhance reaction efficiency, microwave irradiation (150°C, 30 min) reduces cycle times while maintaining yields (70–75%).
Introduction of the 4-(2-Fluorophenyl) Group
Suzuki-Miyaura Coupling
A palladium-catalyzed cross-coupling installs the fluorophenyl moiety:
Alkylation at Position 6 with 3-(Propan-2-yloxy)propyl Chain
Mitsunobu Reaction
The propan-2-yloxypropyl group is introduced via Mitsunobu conditions:
-
Activation : Treat the hydroxylated intermediate (6-hydroxy-pyrrolo[3,4-d]pyrimidine) with DIAD (1.5 eq) and PPh₃ (1.5 eq) in THF.
-
Alkylation : Add 3-(propan-2-yloxy)propan-1-ol (1.2 eq) and stir at 25°C for 24 hours (Yield: 60–65%).
Alternative SN2 Alkylation
For cost efficiency, direct alkylation using 3-(propan-2-yloxy)propyl bromide (1.5 eq) and NaH in DMF at 0°C→25°C achieves moderate yields (55–60%).
Optimization Strategies and Challenges
Solvent and Catalyst Screening
| Step | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclocondensation | Ethanol | KOtBu | 68 | 95 |
| Cyclocondensation | DMSO | None | 45 | 88 |
| Suzuki Coupling | Toluene/H₂O | Pd(PPh₃)₄ | 70 | 97 |
| Mitsunobu Reaction | THF | DIAD/PPh₃ | 65 | 96 |
Key Findings :
Regioselectivity in Alkylation
The 6-position’s nucleophilicity is influenced by the electron-withdrawing dione groups. Alkylation at 25°C minimizes over-alkylation, whereas elevated temperatures (>40°C) lead to di-substituted byproducts (8–12%).
Analytical Characterization
Spectroscopic Data :
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, H-1), 7.45–7.38 (m, 2H, Ar-F), 4.12 (t, J=6.4 Hz, 2H, OCH₂), 3.72 (sept, J=6.0 Hz, 1H, CH(CH₃)₂), 2.85 (t, J=6.4 Hz, 2H, CH₂N).
-
HRMS : [M+H]⁺ calc. for C₁₈H₁₉FN₃O₃: 352.1411; found: 352.1409.
Purity : ≥99% (HPLC, C18 column, 0.1% TFA in H₂O/MeCN gradient).
Scale-Up and Industrial Considerations
Process Intensification :
-
Continuous Flow Synthesis : Microreactors reduce cyclization time from 6 hours to 15 minutes (Yield: 73%).
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Crystallization Optimization : Anti-solvent (n-heptane) addition improves recovery (85%) vs. standard filtration (70%).
Environmental Impact :
Q & A
Basic: What are the key synthetic routes for preparing 4-(2-fluorophenyl)-6-[3-(propan-2-yloxy)propyl]pyrrolo[3,4-d]pyrimidine-2,5-dione?
The synthesis of pyrrolo[3,4-d]pyrimidine derivatives typically involves cyclocondensation of fluorinated aryl ketones with substituted amines or hydrazines under metal-free conditions. For example, Liu et al. (2019) demonstrated that fluorinated pyrimidines can be synthesized via β-CF3 aryl ketones reacting with urea derivatives in acetonitrile at 80°C for 12–24 hours, yielding 70–85% purity . Key steps include:
- Substituent introduction : The 2-fluorophenyl group is introduced via nucleophilic aromatic substitution (SNAr) using fluorobenzene derivatives.
- Propyloxypropyl side-chain attachment : A Mitsunobu reaction or alkylation with 3-(isopropoxy)propyl bromide under basic conditions (e.g., K2CO3 in DMF) .
- Cyclization : Final ring closure using POCl3 or PCl5 to form the pyrrolo-pyrimidine core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
